Ethyl 3-(2-oxopropyl)benzoate
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Overview
Description
Ethyl 3-(2-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a light yellow oil and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 2-oxopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-oxopropyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(2-oxopropyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of ethyl benzoate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the 2-oxopropyl group onto the benzoate ring, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 3-(2-oxopropyl)benzoic acid or 3-(2-hydroxypropyl)benzoic acid.
Reduction: Ethyl 3-(2-hydroxypropyl)benzoate.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-oxopropyl)benzoate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl 3-(2-oxopropyl)benzoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme’s active site. In chemical reactions, the ester and oxo groups participate in various transformations, guided by the reaction conditions and reagents used.
Comparison with Similar Compounds
Ethyl 3-(2-oxopropyl)benzoate can be compared with similar compounds such as:
Ethyl benzoate: Lacks the 2-oxopropyl group, making it less reactive in certain transformations.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.
3-(2-oxopropyl)benzoic acid: The carboxylic acid analog, which has different reactivity due to the presence of the carboxyl group.
This compound is unique due to its specific ester and oxo functionalities, which make it a versatile intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
ethyl 3-(2-oxopropyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCARBXWGUJVRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645686 |
Source
|
Record name | Ethyl 3-(2-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73013-49-7 |
Source
|
Record name | Ethyl 3-(2-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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